(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate
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Overview
Description
(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate is a complex organic compound that features a thiophene ring, a cyano group, and an acrylamido group attached to a benzoate ester
Mechanism of Action
Target of Action
Similar compounds have been used as dyes in dye-sensitized solar cells (dsscs) and as intermediates for the synthesis of biologically active compounds .
Mode of Action
It’s worth noting that similar compounds have been studied for their optoelectronic properties . These properties are crucial in DSSCs, where the dye absorbs light and generates an electric current.
Biochemical Pathways
It’s known that similar compounds can be used to synthesize biologically active compounds, such as drugs and pesticides . The exact pathways would depend on the specific active compounds synthesized.
Pharmacokinetics
It’s known that the compound is a colorless liquid with a special aroma . Its melting point is 79-82°C, and its boiling point is predicted to be 340.8±32.0 °C .
Result of Action
Similar compounds have been used in the field of organic synthesis, particularly in the synthesis of dyes, fluorescent materials, and organic optoelectronic devices .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound needs to be used in a well-ventilated place to avoid inhaling its vapor . Additionally, care should be taken to avoid contact with skin and eyes, and proper protective equipment should be worn during operation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate typically involves multi-step organic reactions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The acrylamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted acrylamido derivatives.
Scientific Research Applications
(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: Similar structure but lacks the acrylamido group.
2-Aminothiophene derivatives: Share the thiophene ring but have different functional groups.
Thiophene-based drugs: Such as suprofen and articaine, which have different substituents on the thiophene ring.
Uniqueness
(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-2-22-17(21)14-7-3-4-8-15(14)19-16(20)12(11-18)10-13-6-5-9-23-13/h3-10H,2H2,1H3,(H,19,20)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCORYAOLLSZLY-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CS2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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